molecular formula C18H22N4O2S B2398072 5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-51-2

5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2398072
CAS No.: 851969-51-2
M. Wt: 358.46
InChI Key: YSKHDNGMKAYELS-UHFFFAOYSA-N
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Description

5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical region of chromosome 21, the Down syndrome locus, and is implicated in neuronal development and function. Its overexpression is linked to cognitive deficits and neurodevelopmental disorders. This compound exhibits high selectivity for DYRK1A over closely related kinases, such as DYRK1B and CLK1, making it a valuable pharmacological tool for dissecting DYRK1A-specific signaling pathways. The primary research application of this inhibitor is in the field of neurodegenerative diseases and developmental neurobiology, where it is used to investigate the role of DYRK1A in tau phosphorylation, TDP-43 proteinopathy , and synaptic plasticity. Studies utilizing this compound have provided evidence that DYRK1A inhibition can reduce pathological tau hyperphosphorylation, a hallmark of Alzheimer's disease and other tauopathies. Furthermore, research indicates that this inhibitor can modulate the alternative splicing of pre-mRNA by targeting DYRK1A's function, thereby offering insights into the molecular mechanisms underlying TDP-43 aggregation and associated neurodegeneration . Its mechanism of action provides a foundational strategy for exploring therapeutic interventions for conditions like Alzheimer's disease, Down syndrome-related cognitive impairment, and Amyotrophic Lateral Sclerosis (ALS).

Properties

IUPAC Name

5-[(3-methoxyphenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-12-19-18-22(20-12)17(23)16(25-18)15(21-9-4-3-5-10-21)13-7-6-8-14(11-13)24-2/h6-8,11,15,23H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKHDNGMKAYELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₃₁N₄OS
  • Molecular Weight : 345.55 g/mol

The thiazolo[3,2-b][1,2,4]triazole core is known for its diverse biological activities and has been explored for various therapeutic applications.

Anticancer Activity

Research has indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Studies show that these compounds can inhibit cell proliferation in various cancer cell lines. They induce apoptosis by activating intrinsic pathways and can arrest the cell cycle at critical phases (G2/M) .
  • Case Studies : In vitro evaluations demonstrate that related compounds have IC50 values ranging from 1.91 to 27.43 μM against lung cancer cell lines . Although specific data for the compound is limited, the structural similarities suggest comparable activity.

Antimicrobial Activity

The compound's derivatives have shown promising results against various microbial strains:

  • Fungal Inhibition : Some studies highlight the antifungal activity of piperidine derivatives linked with triazole moieties. These compounds demonstrated MIC values as low as 0.24 μg/mL against Candida auris, indicating potent antifungal properties .
  • Mechanism : The antifungal action is believed to involve disruption of fungal cell membranes and induction of apoptosis in fungal cells.

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties:

  • Bioactivity Score : Research indicates that these compounds possess moderate anti-inflammatory activity with bioactivity scores ranging between −1.25 and −0.06 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Lipophilicity : Compounds with CLogP values between 1 and 4 are more likely to exhibit favorable pharmacokinetic properties for oral administration .
  • Substituent Effects : The presence of different substituents on the phenyl ring significantly influences the biological activity of these compounds.

Data Summary Table

PropertyValue
Molecular FormulaC₁₈H₃₁N₄OS
Molecular Weight345.55 g/mol
Anticancer IC50 (example)1.91 - 27.43 μM
Antifungal MIC (example)0.24 - 0.97 μg/mL
Anti-inflammatory Bioactivity-1.25 to -0.06

Scientific Research Applications

Biological Activities

The compound has shown promise in various biological applications:

Antimicrobial Activity

Research indicates that thiazole and triazole derivatives possess significant antimicrobial properties. Preliminary studies suggest that 5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibits:

  • Antibacterial Effects : Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Demonstrated efficacy against common fungal pathogens.

Anticancer Potential

The compound's structure suggests potential applications in cancer therapy. Studies have indicated that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

Neurological Applications

Given the presence of the piperidine moiety, this compound may interact with neurotransmitter systems. Research into related compounds has shown potential in treating conditions such as anxiety and depression by modulating serotonin and dopamine receptors.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of Thiazole and Triazole Rings : Utilizing specific reagents under controlled conditions.
  • Functionalization : Introduction of the methoxyphenyl and piperidine groups through nucleophilic substitution or coupling reactions.
  • Purification Techniques : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure purity and confirm structural integrity.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives reported that compounds similar to this compound exhibited significant antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined using agar-well diffusion methods.

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. Further research is needed to elucidate specific pathways affected by this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key differentiating features include the 3-methoxyphenyl group and piperidine linkage , which influence its electronic properties, solubility, and steric bulk. Below is a comparison with related derivatives:

Compound Name / Substituents Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity (if reported) Reference ID
5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 3-Methoxyphenyl, piperidinyl, methyl N/A N/A Inferred antifungal/anticancer potential -
(E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) Thiazolo[3,2-b][1,2,4]triazol-6-one 4-Chlorophenylamino >280 64 Not reported
(E/Z)-5-(((Furan-2-ylmethyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5g) Thiazolo[3,2-b][1,2,4]triazol-6-one Furan-2-ylmethylamino 176–178 71 Not reported
5-(Indolin-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6a) Thiazolo[3,2-b][1,2,4]triazol-6-one Indoline 227–229 57 Not reported
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methyl derivative Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Ethoxy-3-methoxyphenyl, 3-chlorophenylpiperazinyl N/A N/A Not reported
5-(4-Benzyloxybenzylidene)-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one Thiazolo[3,2-b][1,2,4]triazol-6-one 4-Benzyloxybenzylidene, 3,4,5-trimethoxyphenyl N/A N/A Selective anticancer activity against HCT116

Key Observations :

  • Substituent Effects on Melting Points : Bulky aromatic groups (e.g., 4-chlorophenyl in 5f) correlate with higher melting points (>280°C), likely due to enhanced π-π stacking and crystallinity . The target compound’s piperidine group may reduce crystallinity compared to rigid aromatic substituents.
  • Yield Trends : Piperidine-containing derivatives (e.g., 6b in ) exhibit moderate yields (61%), suggesting steric hindrance during synthesis . The target compound’s yield might follow similar trends.
  • Bioactivity : Analogs with 3,4,5-trimethoxyphenyl or 4-benzyloxybenzylidene groups show selective anticancer activity, implying that the target compound’s 3-methoxyphenyl group could enhance membrane permeability or target binding .
Pharmacological Potential
  • Antifungal Activity : Compounds with piperazine or piperidine moieties (e.g., 6c in ) demonstrate interactions with fungal enzymes like 14-α-demethylase, a cytochrome P450 target . The target compound’s piperidine group may similarly modulate antifungal efficacy.
  • Anticancer Activity : Derivatives with methoxy-substituted aromatics (e.g., 3,4,5-trimethoxyphenyl in ) exhibit cytotoxicity against HCT116 and HeLa cells, likely due to tubulin binding or topoisomerase inhibition . The 3-methoxyphenyl group in the target compound may confer analogous mechanisms.
Analytical Data

While specific data for the target compound are unavailable, analogs are characterized by:

  • 1H/13C NMR : Peaks for methoxy (δ ~3.8 ppm), piperidine protons (δ ~1.5–2.8 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
  • LCMS (ESI+) : Molecular ion peaks consistent with calculated masses (e.g., [M+H]+ for 5g: m/z 317.1) .

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for preparing 5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?

Methodological Answer:
The synthesis involves multi-step pathways, typically starting with cyclization reactions to form the thiazolo-triazole core. Key steps include:

  • Step 1: Formation of the triazole ring via condensation of thiosemicarbazide derivatives with α-haloketones under reflux in ethanol or acetonitrile .
  • Step 2: Introduction of the 3-methoxyphenyl and piperidine moieties via nucleophilic substitution or Mannich reactions, often catalyzed by triethylamine in dimethylformamide (DMF) at 60–80°C .
  • Critical Conditions:
    • Solvents: DMF, chloroform, or ethanol for optimal solubility.
    • Catalysts: Triethylamine for deprotonation; phosphorus oxychloride for activation .
    • Temperature: 60–80°C to balance reaction rate and byproduct formation.

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